3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-11-15(26-10-18-11)16(23)21-6-4-12(5-7-21)9-13-19-20-17(24)22(13)14-3-2-8-25-14/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVDTYSANJAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Where:
- C: Carbon
- H: Hydrogen
- N: Nitrogen
- O: Oxygen
- S: Sulfur
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines using MTT assays. The results demonstrated that certain derivatives possess IC50 values in the micromolar range, indicating potent cytotoxic effects against cancer cells such as MCF-7 and MDA-MB-231 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 19 | MCF-7 | 5.25 |
| Compound 19 | MDA-MB-231 | 0.09 |
The binding interactions of these compounds with specific protein targets have been elucidated through molecular docking studies, revealing favorable interactions with residues critical for their activity .
Anti-inflammatory Activity
Thiazole derivatives have been recognized for their anti-inflammatory properties. A review highlighted the potential of thiazole-containing compounds in reducing inflammation through modulation of cytokine production and inhibition of pro-inflammatory pathways . The compound in focus may similarly exert anti-inflammatory effects, contributing to its therapeutic profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole derivatives have shown the ability to inhibit key enzymes involved in cancer proliferation and inflammation, such as PTP1B and COX enzymes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis, potentially leading to reduced tumor growth and enhanced programmed cell death.
- Antioxidant Activity : Some studies suggest that triazoles can act as free radical scavengers, thereby protecting cells from oxidative stress .
Case Studies
A notable case study involved a series of thiazole derivatives tested for their anticancer activity. The study reported that modifications at specific positions on the thiazole ring significantly influenced the anticancer potency and selectivity against different cell lines .
Another study examined the effects of a related compound on diabetic models, demonstrating its ability to improve insulin sensitivity and lipid profiles while reducing oxidative stress markers . This indicates a broader therapeutic potential beyond oncology.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit potent antimicrobial properties. For instance, derivatives containing thiazole and piperidine moieties have demonstrated effective antifungal and antibacterial activities. A study highlighted that certain aryl thiazole piperidine amides showed significant fungicidal effects against pathogens such as Pseudoperonospora cubensis and Rhizoctonia solani, suggesting potential applications of the target compound in treating fungal infections .
Anti-inflammatory Properties
Thiazole derivatives have been extensively studied for their anti-inflammatory effects. The presence of the triazole ring in the compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. A review on thiazole derivatives emphasized their potential as anti-inflammatory agents, which could be relevant for the compound .
Anticancer Potential
The structural components of 3-((1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one suggest a mechanism for targeting cancer cells. Compounds with similar frameworks have been shown to interact with cellular pathways involved in cancer proliferation and survival. Therefore, this compound may be investigated further for its anticancer properties.
Fungicidal and Insecticidal Activity
The compound's potential as a fungicide is supported by studies demonstrating that related compounds exhibit high efficacy against agricultural pests and diseases. The inhibition rates of certain derivatives against specific fungal strains were reported to be superior to established fungicides like azoxystrobin . This positions the compound as a promising candidate for agricultural applications.
Study on Antifungal Activity
A notable study synthesized various thiazole-piperidine derivatives and evaluated their antifungal activity against Pseudoperonospora cubensis. The results indicated that some compounds achieved over 90% inhibition at low concentrations, showcasing their potential as effective antifungals .
In Silico Studies
Recent advancements in computational chemistry have allowed for the virtual screening of compounds similar to this compound. These studies predict favorable pharmacokinetic profiles and highlight potential interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound’s structural complexity necessitates comparisons with analogues sharing key motifs: triazolone , thiazole , thiophene , and piperidine derivatives . Below is a detailed analysis of structurally related compounds and their properties:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Trends: Halogenated Aryl Groups (e.g., chlorophenyl, bromophenyl) in analogues correlate with antimicrobial activity, as seen in ’s compound (MIC: 2–8 µg/mL) . Piperidine vs. Piperazine: The target compound’s piperidine group (vs. piperazine in ) may reduce polarity, enhancing blood-brain barrier penetration but limiting solubility. Piperazine derivatives in show nanomolar kinase inhibition, suggesting the target’s piperidine-thiazole linkage warrants kinase screening.
Synthetic Challenges :
- The acetamide-linked triazole-thiazole hybrids in required multi-step coupling reactions (yields: 60–75%) . The target compound’s synthesis likely faces similar challenges due to steric hindrance from the piperidine-thiazole group.
Spectroscopic Characterization :
- NMR data for triazolone derivatives (e.g., ’s adamantyl-triazole-thione) show distinct peaks for triazolone C=O (δ 165–170 ppm in ¹³C-NMR) and thiophene protons (δ 6.8–7.2 ppm in ¹H-NMR) . The target compound’s characterization would require similar rigorous analysis.
Therapeutic Potential: The triazolone-thiazole combination in and suggests dual mechanisms: triazolone for hydrogen bonding and thiazole for hydrophobic interactions. The target compound’s thiophene may enhance π-stacking in hydrophobic binding pockets, a feature observed in EGFR inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
